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Compound of Interest
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CAS No.: 923219-58-3
Cat. No.: B2850359

Get Quote

Executive Summary

1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3)[1] is a highly functionalized
heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical
agents, including 5-HT2A receptor antagonists. For researchers and drug development
professionals, the spectral characterization of this compound presents a unique analytical
challenge. The presence of the N-formyl group induces restricted rotation around the C—N
bond, resulting in distinct rotameric populations that complicate Nuclear Magnetic Resonance
(NMR) interpretation .

This technical whitepaper provides an authoritative guide to the NMR, FT-IR, and ESI-MS
spectral data of 1-formylpiperidine-4-carboxamide, explaining the causality behind the
observed phenomena and providing self-validating experimental workflows to ensure analytical
integrity.

Conformational Dynamics & Causality
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The most critical factor in analyzing N-formylpiperidines is understanding their stereodynamics.
The delocalization of the nitrogen lone pair into the formyl carbonyl

-system imparts significant double-bond character to the N-C(O) bond [2].

Causality of Spectral Splitting: Because the energy barrier to rotation (ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) around this partial double bond is typically between 65—75 kJ/mol, the rotation is slow on the
NMR timescale at ambient temperature (298 K) [3]. Consequently, the molecule exists as an
equilibrium mixture of E (anti) and Z (syn) rotamers. This restricted rotation breaks the
symmetry of the piperidine ring, causing the equatorial and axial protons at the C2 and C6
positions to become magnetically inequivalent, leading to signal broadening and peak
duplication in both

H and
C NMR spectra .

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)

The following tables summarize the expected time-averaged (major rotamer) chemical shifts.
Note that at 298 K, signals for C2, C6, and the formyl group will present as distinct pairs of
peaks due to the E/Z rotameric mixture.

Table 1:

H NMR Data (400 MHz, DMSO-

, 298 K)
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Position

Chemical Shift
(

,» Ppm)

o . Assignment /
Multiplicity Integration

Causality

N-CHO

7.95, 8.05

Formyl proton;
split due to E/Z
rotamers.

Singlet (Split) 1H

-CONH

7.30, 6.85

Primary
carboxamide
protons; broad
due to

Broad Singlets 2H quadrupolar

relaxation of

N and H-
bonding.

C2, C6 (Eq)

3.70-4.20

Equatorial
protons adjacent
to N; highly
deshielded by
the formyl

Multiplet 2H

oxygen in the Z-
rotamer.

C2, C6 (AX)

2.70-3.20

_ Axial protons
Multiplet 2H ]
adjacent to N.

C4

2.35-250

Methine proton
adjacent to the

Multiplet 1H )
carboxamide

group.

C3,C5

1.40-1.85

Methylene

) protons of the
Multiplet 4H

piperidine

backbone.
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Table 2:

C NMR Data (100 MHz, DMSO-

, 298 K)
Chemical Shift (
Position Assignment | Causality
» PpM)
-CONH 1755 Amide carbonyl; highly

deshielded.

Formyl carbonyl; split into two
N-CHO ~161.0 closely spaced peaks (~160.8,

161.2) due to rotamers.

-carbons to nitrogen; distinct

C2,C6 ~40.5, 45.2 shifts due to the asymmetric
influence of the N-formyl
group.

c4 ~41.8 -carbon; relatively unaffected

by N-formyl rotation.

-carbons; minor splitting

C3,C5 ~28.4,29.1 observed in high-resolution

spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is unaffected by the slow NMR timescale, providing a clear, instantaneous
snapshot of the functional groups.

Table 3: FT-IR Spectral Assignments (ATR, Solid State)
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Wavenumber (cm

Functional Group

Peak Shape .
) Assignment
N-H stretch (Asymmetric and
3350, 3180 Sharp, Doublet Symmetric) of the primary
carboxamide.
) C—H stretch (Aliphatic
2930, 2860 Medium o
piperidine backbone).
C=0 stretch (Amide I) of the N-
1680 Strong, Sharp
formyl group.
C=0 stretch (Amide I) of the
1650 Strong, Sharp ] )
primary carboxamide.
_ N-H bend (Amide II) of the
1620 Medium

primary carboxamide.

Mass Spectrometry (ESI-MS)

Under positive Electrospray lonization (ESI+), 1-formylpiperidine-4-carboxamide (Exact

Mass: 156.0899 Da) readily protonates to form the

ion.

Table 4: ESI-MS/MS Fragmentation (Precursor

157.09)

© 2026 BenchChem. All rights reserved.

5/11

Tech Support


https://www.benchchem.com/product/b2850359/docs?utm_src=pdf-body#1-formylpiperidine-4-carboxamide-comprehensive-spectral-profiling-and-conformational-dynamics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2850359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Fragment HEEB e Neutral Loss Structural
Da) Assignment Implication
Intact
157.09 0 None
molecular ion.
Cleavage of the
140.06 17 -NH ge _
carboxamide amine.
Cleavage of the N-
128.08 -29 -CHO
formyl group.
Complete loss of the
113.08 -44 -CONH carboxamide
functional group.
Bare piperidine core
84.08 73 -CHO & -CONH | PIp

on.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, standard acquisition must be paired with self-validating checks.

Variable Temperature (VT) NMR Protocol

To definitively prove that peak splitting is caused by rotamers (and not impurities or structural

isomers), a VT-NMR workflow must be executed to achieve kinetic averaging (coalescence) of

the signals.

Step-by-Step Methodology:

e Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

(100% isotopic purity).

» Baseline Acquisition (298 K): Acquire standard

H and
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C spectra.

o Validation Check: Observe peak broadening/splitting at C2/C6 and the formyl proton
signals. If signals are sharp singlets, verify the structure.

Thermal Titration: Increase the NMR probe temperature in 10 K increments from 298 K to
373 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

Coalescence Observation: Record the coalescence temperature (

) where the split formyl signals merge into a single time-averaged peak.

System Validation (Cool-Down): Return the probe to 298 K and re-acquire the

H spectrum.

o Validation Check: The spectrum must perfectly match the initial baseline acquisition. If new
peaks appear, thermal degradation has occurred, and the data is invalid.
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Sample Preparation

(1-Formylpiperidine-4-carboxamide in DMSO-d6)

Acquire 1H/13C NMR at 298K
(Observe Broad/Split Signals)

l

Identify E/Z Rotameric Peaks
(Restricted N-C(O) Rotation)

Variable Temperature (VT) NMR
Heat to 350K - 380K

Observe Signal Coalescence
(Kinetic Averaging)

Calculate Rotational Energy Barrier (AG1Y)

Click to download full resolution via product page

Caption: Logical workflow for resolving N-formyl rotamers using Variable Temperature (VT)
NMR.

LC-ESI-MS/MS Fragmentation Protocol

o Sample Preparation: Prepare a 1 pg/mL solution in LC-MS grade Methanol:Water (50:50,
v/v) with 0.1% Formic Acid to promote protonation.
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e Tuning and Calibration: Infuse standard tuning mix to calibrate the mass analyzer.
o Validation Check: Mass accuracy must be < 5 ppm error to prevent isobaric interferences.

o Direct Infusion: Inject 5 pL into the ESI source (Positive lon Mode, Capillary Voltage 3.0 kV,
Desolvation Temp 350 °C).

 MS/MS Fragmentation: Isolate the

precursor ion (
157) and apply Collision-Induced Dissociation (CID) at 15-25 eV.

» Validation Check: Confirm the presence of the

84 piperidine core ion. If absent, the precursor isolation window may be too wide, capturing
contaminants.

Loss of NH3 (-17 Da)
m/z 140.06

-NH3

Loss of CHO (-29 Da)
m/z 128.08

Piperidine Core
m/z 84.08
-CHO

Loss of CONH2 (-44 Da)

m/z 113.08

Click to download full resolution via product page

Caption: ESI-MS fragmentation pathway of 1-formylpiperidine-4-carboxamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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